molecular formula C₄₃H₅₅NO₂₁S B1163034 Amylostatin XG 1-Thiophenyl Nonaacetate

Amylostatin XG 1-Thiophenyl Nonaacetate

Cat. No.: B1163034
M. Wt: 953.96
Attention: For research use only. Not for human or veterinary use.
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Description

Amylostatin XG 1-Thiophenyl Nonaacetate (C₄₃H₅₅NO₂₁S, MW: 953.96) is a chemically modified intermediate of Amylostatin XG, an α-glucosidase inhibitor analog of Acarbose . The compound features a thiophenyl group and nine acetyl moieties, which serve as protective modifications to enhance stability during synthesis or storage. Its primary application lies in pharmaceutical research, particularly in the development of enzyme inhibitors targeting carbohydrate metabolism pathways.

Properties

Molecular Formula

C₄₃H₅₅NO₂₁S

Molecular Weight

953.96

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Pullulan Esters

Pullulan nonaacetate, a structurally related polysaccharide ester, shares the nonaacetate functionalization but lacks the thiophenyl group. Key differences include:

Property Amylostatin XG 1-Thiophenyl Nonaacetate Pullulan Nonaacetate Pullulan Acetate
Molecular Weight 953.96 ~1,200 (estimated) ~800–1,000
Thermal Stability Not reported Stable up to 250°C Degrades above 200°C
Solubility Likely organic solvents Chloroform, DMSO Partial solubility in acetone
Biodegradability Unknown Low (due to high acetylation) Moderate

Comparison with Hydrophobically Modified Xanthan Gum (HMXG-C8)

HMXG-C8, a xanthan gum modified with 1-bromooctane, exhibits viscosity changes under varying salt concentrations and temperatures.

Property This compound HMXG-C8
Hydrophobic Group Thiophenyl Octyl
Salt Response Not studied Viscosity increases at >0.4 g/dL NaCl
Temperature Stability Presumed stable (protected ester) Viscosity decreases with temperature
Surfactant Interaction Unknown Binds SDBS, increasing viscosity

The octyl group in HMXG-C8 induces stronger hydrophobic associations than thiophenyl, as evidenced by its pronounced salt- and surfactant-responsive viscosity .

Comparison with α-Glucosidase Inhibitors

Unlike Acarbose (MW: 645.6), a smaller oligosaccharide-based inhibitor, this compound’s esterification may enhance membrane permeability or metabolic stability. However, its inhibitory efficacy (e.g., IC₅₀) remains unquantified in the available literature.

Property This compound Acarbose
Molecular Weight 953.96 645.6
Functional Groups Thiophenyl, acetyl Unsaturated cyclitol, amino sugars
Solubility Likely organic solvents Water-soluble

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